2-(1H-pyrrol-1-yl)benzohydrazide
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Overview
Description
2-(1H-pyrrol-1-yl)benzohydrazide is a chemical compound with the molecular formula C11H11N3O. It is a nitrogen-containing heterocyclic compound that features a pyrrole ring attached to a benzohydrazide moiety.
Preparation Methods
The synthesis of 2-(1H-pyrrol-1-yl)benzohydrazide typically involves the reaction of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol. The reaction is carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes substitution reactions where functional groups on the benzene ring or pyrrole ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Photodynamic Properties and Electronic Devices: It is used in studies exploring its photodynamic properties and potential use in molecular machines and electronic devices.
Structural and Spectroscopic Analysis:
Catalysis and Organic Synthesis: It is employed in catalysis and organic synthesis reactions, showcasing its role in facilitating various chemical transformations.
Antibacterial and Antifungal Activities: This compound has been evaluated for its potential antibacterial and antifungal activities.
Cytotoxic Activity and Cancer Research: Studies have investigated its cytotoxic activity against cancer cell lines, indicating its potential in cancer research.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival . Molecular docking studies have revealed binding interactions with the active sites of these enzymes, providing insights into its inhibitory effects .
Comparison with Similar Compounds
2-(1H-pyrrol-1-yl)benzohydrazide can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antiviral properties.
Pyrrole and Pyrrolidine Analogs: These analogs have diverse therapeutic applications, such as anticancer, anti-inflammatory, and antiviral activities.
4-Pyrrol-1-yl Benzoic Acid Hydrazide Analogs: These compounds are structurally similar and have been studied for their potential antibacterial and antitubercular activities.
The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various scientific fields.
Properties
IUPAC Name |
2-pyrrol-1-ylbenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-13-11(15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8H,12H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLLLYUFDQNKQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352491 |
Source
|
Record name | 2-(1H-pyrrol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31739-63-6 |
Source
|
Record name | 2-(1H-pyrrol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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